molecular formula C6H5N3O B1457636 [1,2,4]Triazolo[1,5-a]pyridin-6-ol CAS No. 1394969-56-2

[1,2,4]Triazolo[1,5-a]pyridin-6-ol

Cat. No.: B1457636
CAS No.: 1394969-56-2
M. Wt: 135.12 g/mol
InChI Key: BKACGNZMGNZVIM-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a vast and vital class of organic molecules that feature a ring structure containing at least one atom other than carbon. openaccessjournals.comderpharmachemica.com The most common heteroatoms are nitrogen, oxygen, and sulfur. derpharmachemica.com This structural feature imparts unique chemical and physical properties, making them indispensable in numerous scientific disciplines. openaccessjournals.com

The significance of heterocyclic compounds is particularly profound in medicinal chemistry, where they form the core of a vast majority of pharmaceutical agents. ijraset.comzenodo.org Their diverse structures enable them to interact with a wide array of biological targets, leading to treatments for various diseases, including cancer, infections, and neurological disorders. ijraset.comzenodo.org Many naturally occurring molecules, such as vitamins, alkaloids, and nucleic acids, incorporate heterocyclic rings, providing inspiration for drug design. zenodo.org Beyond pharmaceuticals, heterocyclic compounds are crucial in agrochemicals, materials science, and as catalysts in organic synthesis. ijpsr.comopenaccessjournals.com

Overview ofijpsr.comopenaccessjournals.comijraset.comTriazolo[1,5-a]pyridin-6-ol as a Research Scaffold

ijpsr.comopenaccessjournals.comijraset.comTriazolo[1,5-a]pyridin-6-ol belongs to the broader family of ijpsr.comopenaccessjournals.comijraset.comtriazolo[1,5-a]pyridines, which are characterized by a fused ring system of a triazole and a pyridine (B92270). This scaffold has garnered considerable attention as a "privileged" structure in medicinal chemistry due to its ability to serve as a versatile template for designing potent and selective ligands for various biological targets.

The ijpsr.comopenaccessjournals.comijraset.comtriazolo[1,5-a]pyrimidine scaffold, a related structure, has been successfully utilized in the development of drugs with a wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.gov This success has spurred interest in isomeric systems like the ijpsr.comopenaccessjournals.comijraset.comtriazolo[1,5-a]pyridines. The specific placement of the hydroxyl group at the 6-position of the pyridine ring in ijpsr.comopenaccessjournals.comijraset.comTriazolo[1,5-a]pyridin-6-ol offers a key point for chemical modification, allowing for the systematic exploration of structure-activity relationships.

Historical Context of Triazolo[1,5-a]pyridine Systems in Chemical Literature

The synthesis of the parent ijpsr.comopenaccessjournals.comijraset.comtriazolo[1,5-a]pyridine ring system has been explored for decades, with various methods developed to construct this fused heterocycle. Early methods often involved the cyclization of 2-aminopyridine (B139424) derivatives. organic-chemistry.org Over the years, more efficient and versatile synthetic routes have been developed, including copper-catalyzed oxidative coupling reactions and metal-free oxidative N-N bond formation. organic-chemistry.org

The isomeric ijpsr.comopenaccessjournals.comijraset.comtriazolo[4,3-a]pyridine system has also been extensively studied, with some derivatives finding application as antidepressants. mdpi.com The first report of the related 1,2,4-triazolo[1,5-a]pyrimidine heterocycle dates back to 1909. nih.gov The exploration of these various triazolo-fused pyridine and pyrimidine (B1678525) systems has provided a rich chemical literature that informs the contemporary study of derivatives like ijpsr.comopenaccessjournals.comijraset.comTriazolo[1,5-a]pyridin-6-ol.

Interdisciplinary Relevance in Synthetic Chemistry and Chemical Biology

The study of ijpsr.comopenaccessjournals.comijraset.comTriazolo[1,5-a]pyridin-6-ol and its derivatives sits (B43327) at the intersection of synthetic chemistry and chemical biology. Synthetic chemists are focused on developing novel and efficient methods for the preparation of these compounds, often exploring new catalytic systems and reaction conditions. organic-chemistry.orgnih.gov These efforts expand the available chemical space and provide access to a wider range of analogues for biological testing.

In the realm of chemical biology, researchers are investigating the interactions of these compounds with biological systems. This includes identifying their molecular targets and elucidating their mechanisms of action. For instance, derivatives of the ijpsr.comopenaccessjournals.comijraset.comtriazolo[1,5-a]pyridine scaffold have been identified as potent inhibitors of enzymes such as RORγt, which is implicated in autoimmune diseases. nih.gov The interdisciplinary collaboration between synthetic chemists and chemical biologists is crucial for the successful translation of these promising scaffolds into valuable research tools and potential therapeutic agents.

Interactive Data Table: Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H5N3OPubChem
Molecular Weight135.12 g/mol PubChem
XLogP3-0.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count0PubChem
Exact Mass135.043261791 DaPubChem
Monoisotopic Mass135.04326 DaPubChemLite uni.lu
Topological Polar Surface Area56.2 ŲPubChem
Heavy Atom Count10PubChem

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-6-7-4-8-9(6)3-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKACGNZMGNZVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies For 1 2 3 Triazolo 1,5 a Pyridin 6 Ol and Its Analogs

Foundational Synthetic Routes to thebenchchem.comwikipedia.orgnih.govTriazolo[1,5-a]pyridine Core

The construction of the bicyclic wikipedia.orgnih.govtriazolo[1,5-a]pyridine ring system is the initial and crucial phase in the synthesis of its derivatives. Modern organic synthesis has yielded a variety of methods that offer access to this scaffold, often with high efficiency and tolerance for a wide range of functional groups.

The formation of the wikipedia.orgnih.govtriazolo[1,5-a]pyridine core is predominantly achieved through cyclization reactions that form the triazole ring fused to a pyridine (B92270) backbone. These methods typically involve an intramolecular N-N or N-C bond formation.

Several key strategies include:

Oxidative Cyclization of Amidines: A prevalent method involves the intramolecular oxidative N-N bond formation of N-(pyridin-2-yl)amidines. Various oxidizing agents can be employed to facilitate this transformation. For instance, (diacetoxyiodo)benzene (B116549) (PIDA) can mediate the annulation of N-(pyridin-2-yl)benzimidamides, providing the desired triazolopyridine core in high yields and short reaction times. Alternative and more environmentally benign oxidative systems, such as iodine/potassium iodide (I₂/KI) or chloramine-T, have also been successfully used to cyclize N-aryl amidines into the fused triazole system.

Copper-Catalyzed Reactions: Copper catalysts have proven effective in synthesizing the triazolopyridine scaffold. A notable example is the copper-catalyzed reaction between a 2-aminopyridine (B139424) and a nitrile compound. nih.gov This reaction proceeds via a sequence of addition and oxidative cyclization steps, often using air as the terminal oxidant, which presents a green and cost-effective approach. nih.govorganic-chemistry.org

Cyclization of 2-Hydrazinopyridines: While the reaction of 2-hydrazinopyridine (B147025) with aldehydes or other carbonyl compounds often yields the isomeric wikipedia.orgnih.govtriazolo[4,3-a]pyridine, this can be a viable route to the desired [1,5-a] isomer. The initial [4,3-a] product can undergo a Dimroth rearrangement, particularly under acidic or thermal conditions, to furnish the thermodynamically more stable wikipedia.orgnih.govtriazolo[1,5-a]pyridine.

Tandem and Microwave-Assisted Syntheses: Modern synthetic chemistry has seen a rise in tandem or domino reactions that build molecular complexity in a single pot. A catalyst-free, microwave-assisted method has been developed involving the reaction of enaminonitriles with benzohydrazides. nih.gov This reaction proceeds through a proposed transamidation, followed by an intramolecular nucleophilic attack of a nitrogen atom onto the nitrile group and subsequent condensation to form the final product. nih.gov Another advanced approach is the base-promoted tandem SNAr/Boulton-Katritzky rearrangement, which utilizes 2-fluoropyridines and 1,2,4-oxadiazol-3-amines to construct the fused ring system. organic-chemistry.org

wikipedia.orgnih.gov
MethodPrecursorsKey Reagents/ConditionsReference
PIFA-Mediated AnnulationN-(pyridin-2-yl)benzimidamides(Diacetoxyiodo)benzene (PIDA)
Iodine-Mediated CyclizationN-aryl amidinesI₂/KI organic-chemistry.org
Copper-Catalyzed Cyclization2-Aminopyridine, NitrilesCuBr, Air (as oxidant) nih.govorganic-chemistry.org
Microwave-Assisted Tandem ReactionEnaminonitriles, BenzohydrazidesMicrowave irradiation, catalyst-free nih.gov
Tandem SNAr/Boulton-Katritzky Rearrangement2-Fluoropyridines, 1,2,4-Oxadiazol-3-aminesBase (e.g., Cs₂CO₃) organic-chemistry.org
Cyclization/Dimroth Rearrangement2-Hydrazinopyridines, AldehydesInitial condensation followed by acid/heat rsc.orgorganic-chemistry.org

The choice of starting materials is fundamental to the synthetic strategy, as it dictates not only the method of cyclization but also the substitution pattern of the final product.

Pyridine-Based Precursors: The most common starting points are substituted 2-aminopyridines or 2-halopyridines. The substituents on the pyridine ring are carried through the synthesis, allowing for the preparation of a diverse library of analogs. For example, to introduce a substituent at the C-7 position of the final product, one would start with a 4-substituted-2-aminopyridine.

Triazole- or Amidine-Based Precursors: Alternatively, the synthesis can begin with a pre-formed triazole that is subsequently fused to a pyridine ring. For instance, the reaction of 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitriles with Michael acceptors leads to regioselective formation of wikipedia.orgnih.govtriazolo[1,5-a]pyridines. The design of the Michael acceptor determines the final substitution pattern.

Acyclic Precursors: Tandem reactions often employ acyclic precursors that are designed to undergo a cascade of reactions to form the bicyclic system in one pot. The use of enaminonitriles is an elegant example, where the precursor is crafted to undergo both an intermolecular reaction with a hydrazide and a subsequent intramolecular cyclization. nih.gov

Regioselective Synthesis of 6-Hydroxylated Derivatives

Introducing a hydroxyl group specifically at the C-6 position of the wikipedia.orgnih.govtriazolo[1,5-a]pyridine core presents a significant regiochemical challenge. Direct hydroxylation of the pre-formed heterocycle is often difficult due to the electronic nature of the ring system and lack of selectivity. Therefore, indirect strategies are typically employed.

The most effective methods for synthesizing the 6-hydroxy derivative involve incorporating a precursor to the hydroxyl group onto the initial pyridine starting material.

Demethylation of a Methoxy (B1213986) Precursor: A robust and common strategy is to begin the synthesis with a pyridine precursor bearing a methoxy group at the 5-position, such as 2-amino-5-methoxypyridine. This starting material can undergo one of the standard cyclization reactions to form 6-methoxy- wikipedia.orgnih.govtriazolo[1,5-a]pyridine. The final step is the cleavage of the methyl ether to unmask the hydroxyl group. This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr₃). This method is highly regioselective as the position of the hydroxyl group is predetermined by the initial choice of precursor.

Transformation of a 6-Carbaldehyde: An alternative route involves the synthesis of wikipedia.orgnih.govtriazolo[1,5-a]pyridine-6-carbaldehyde. This intermediate can be subjected to a Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org In this reaction, a peroxyacid (like m-CPBA) oxidizes the aldehyde to a formate (B1220265) ester. Subsequent hydrolysis of this ester under basic or acidic conditions yields the desired wikipedia.orgnih.govtriazolo[1,5-a]pyridin-6-ol. This represents a powerful functional group interconversion to achieve the target structure.

Nucleophilic Substitution of a Halogen: The synthesis of a 6-halo- wikipedia.orgnih.govtriazolo[1,5-a]pyridine, such as the 6-iodo derivative, provides another handle for introducing the hydroxyl group. chemicalbook.com Nucleophilic aromatic substitution of the iodide with a hydroxide (B78521) or methoxide (B1231860) source, potentially aided by copper catalysis, could furnish the 6-hydroxy or 6-methoxy derivative, with the latter requiring subsequent demethylation.

When the synthetic strategy involves a precursor that already contains a free hydroxyl group (e.g., 2-amino-5-hydroxypyridine), the reactivity of this group can interfere with the cyclization reactions. Therefore, the use of protecting groups is essential.

The hydroxyl group is typically more nucleophilic than the amino group of 2-aminopyridine and can react with electrophilic reagents used in the cyclization process. To prevent unwanted side reactions, the hydroxyl group must be temporarily "masked."

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Benzyl (B1604629) etherBnBenzyl bromide (BnBr), Base (e.g., NaH, K₂CO₃)Hydrogenolysis (H₂, Pd/C), Strong Acid
Methyl etherMeDimethyl sulfate, BaseBoron tribromide (BBr₃), HBr
tert-Butyldimethylsilyl etherTBDMSTBDMSCl, ImidazoleFluoride (B91410) source (e.g., TBAF), Acetic Acid

The choice of protecting group is critical and depends on the stability required during the subsequent synthetic steps. For example, if the cyclization involves reductive conditions, a benzyl ether would be unsuitable as it would be cleaved. Conversely, if strong acidic conditions are required elsewhere, a silyl (B83357) ether might be too labile. After the successful formation of the protected wikipedia.orgnih.govtriazolo[1,5-a]pyridin-6-ol derivative, the protecting group is removed in the final step to reveal the target molecule.

Functionalization and Derivatization Techniques

Once wikipedia.orgnih.govtriazolo[1,5-a]pyridin-6-ol is synthesized, it can serve as a platform for further structural modification to create a library of analogs. These derivatizations can be targeted at either the hydroxyl group or the heterocyclic core.

Reactions at the Hydroxyl Group: The phenolic hydroxyl group at C-6 is a versatile handle for functionalization.

Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions (e.g., using sodium hydride or potassium carbonate) yields a variety of ethers.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine (B128534) produces the corresponding esters.

Functionalization of the Heterocyclic Core: While the triazole ring deactivates the pyridine ring towards classical electrophilic aromatic substitution, specific positions can be functionalized, often through modern cross-coupling methodologies.

Substitution at C-2: The substituent at the C-2 position is frequently determined by the choice of precursor in the initial cyclization. For example, using different nitriles (R-CN) in the copper-catalyzed synthesis with 2-aminopyridine directly installs various 'R' groups at the C-2 position. nih.gov

Late-Stage Functionalization: If a halogen atom is present on the ring (e.g., at the C-5, C-7, or C-8 positions), it can serve as a point for derivatization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkynyl, or amino groups, respectively, enabling the synthesis of highly complex molecules. This late-stage functionalization is a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is characteristically electron-deficient and thus generally unreactive towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqquimicaorganica.org However, the fusion of the electron-rich triazole ring and, more importantly, the presence of the strongly activating, ortho-, para-directing hydroxyl group at the C6 position, enhances the electron density of the pyridine ring, making electrophilic substitution more feasible, primarily at the C5 and C7 positions.

Common electrophilic substitution reactions such as nitration and halogenation can be envisioned. For instance, nitration using a mixture of nitric and sulfuric acid, typical conditions for such transformations, would be expected to yield a mixture of 5-nitro- and 7-nitro- nih.govorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridin-6-ol. nih.gov The precise regioselectivity would depend on steric hindrance and the specific reaction conditions employed. Similarly, halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen atom at the C5 or C7 position.

Nucleophilic Substitution Reactions and Transformations of the Hydroxyl Group

The hydroxyl group of nih.govorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridin-6-ol is a key site for derivatization. Its phenolic nature allows for a range of classical transformations to introduce new functionalities.

O-Alkylation (Etherification): The hydroxyl group can be readily converted to an ether via reactions such as the Williamson ether synthesis. Deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide), would yield the O-alkylated analog. This reaction is fundamental for modifying the steric and electronic properties of the scaffold.

O-Acylation (Esterification): Ester derivatives can be prepared by reacting the hydroxyl group with acylating agents like acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base (e.g., pyridine, triethylamine). These esters can serve as protecting groups or be biologically active themselves.

Conversion to a Leaving Group: For subsequent cross-coupling reactions, the hydroxyl group is often converted into a more effective leaving group. Reaction with triflic anhydride (B1165640) (Tf₂O) or nonaflyl fluoride in the presence of a base yields the corresponding triflate or nonaflate. These sulfonates are excellent substrates for palladium-catalyzed reactions.

Introduction of Halogen, Alkyl, and Heteroaryl Substituents

Beyond the electrophilic halogenation mentioned previously, substituents can be introduced through various other means.

Halogenation: In addition to electrophilic substitution, existing functional groups can be converted to halogens. For example, a nitro group could be reduced to an amine, which can then be converted to a halide via a Sandmeyer reaction.

Alkylation: While Friedel-Crafts alkylation is generally not feasible on pyridine rings, radical alkylation methods can be effective for electron-deficient heterocycles. youtube.com Another powerful strategy involves the lithiation of the ring followed by quenching with an electrophile, although regioselectivity can be an issue. acs.org

Heteroaryl Substituents: Heteroaryl groups are typically introduced via cross-coupling reactions (see section 2.3.4), which provide a highly controlled and versatile method for their installation.

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling is a cornerstone of modern synthetic chemistry and is extensively used for functionalizing heterocyclic scaffolds, including triazolopyridines. acs.orgwikipedia.org To apply these methods to nih.govorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridin-6-ol, the hydroxyl group is first converted to a triflate or a halide to serve as the coupling electrophile.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron reagent with a halide or triflate. mdpi.com The 6-triflate derivative of the title compound could be coupled with various aryl- or heteroarylboronic acids or esters to introduce diverse substituents at the C6 position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. chemrxiv.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Heterocyclic Scaffolds
EntryHalide/Triflate PartnerBoronic Acid/EsterCatalyst (mol%)Ligand/BaseSolvent/TempProduct TypeRef
17-Chloro- nih.govorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O/EtOH, 110 °C7-Phenyl derivative amanote.com
2Aryl ChlorideArylboronic acidPd-TriPy (1.0)Cs₂CO₃EtOH, 80 °CBiaryl product chemrxiv.org
32-ChloropyridinePhenylboronic acidPd/CK₃PO₄H₂O, MW2-Phenylpyridine mdpi.com

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds, coupling aryl halides or triflates with primary or secondary amines. wikipedia.orgyoutube.com Applying this to the 6-triflate of nih.govorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridin-6-ol would allow for the synthesis of a wide array of 6-amino derivatives, which are important in medicinal chemistry. acs.orgmdpi.comnih.gov The development of sterically hindered phosphine (B1218219) ligands has been critical to the broad applicability of this reaction. youtube.com

Table 2: Representative Conditions for Buchwald-Hartwig Amination
EntryHalide/Triflate PartnerAmine PartnerCatalyst (mol%)Ligand/BaseSolvent/TempProduct TypeRef
12-ChloropyridineHydrazidePd₂(dba)₃L35 / NaHCO₃DMFN-Arylated hydrazide acs.org
25-Bromo-1,2,3-triazoleAniline(THP-Dipp)Pd(cinn)Cl (1.0)NaOtBu1,4-Dioxane, 120 °C5-Anilino-1,2,3-triazole mdpi.com
3Aryl HalidePrimary AminePd(OAc)₂BINAP / NaOtBuTolueneAryl Amine wikipedia.org

C-O Bond Formation: Palladium catalysis can also be used to form C-O bonds, coupling the 6-triflate with various alcohols or phenols to generate a library of ether derivatives, complementing the Williamson ether synthesis.

Stereochemical Considerations in Synthetic Pathways

While nih.govorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridin-6-ol itself is achiral, many of its biologically relevant analogs possess stereocenters. The controlled synthesis of single enantiomers or diastereomers is therefore a critical aspect of their development.

Enantioselective and Diastereoselective Synthesis of Chiral Analogs

Creating chiral analogs of nih.govorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridin-6-ol requires the introduction of one or more stereocenters. This can be achieved through several strategies:

Chiral Pool Synthesis: Starting with a readily available chiral building block that is incorporated into the final structure.

Use of Chiral Auxiliaries: A temporary chiral group can be attached to the substrate to direct a stereoselective reaction, after which the auxiliary is removed.

Asymmetric Catalysis: A chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) can be used to favor the formation of one enantiomer over the other.

Diastereoselective Reactions: If a stereocenter already exists in the molecule, a new one can be introduced with controlled stereochemistry relative to the first. For example, the highly diastereoselective addition of an organometallic reagent to a chiral sulfinimine has been used to synthesize functionalized nitrogen heterocycles. nih.gov

Resolution Techniques for Enantiopurenih.govorganic-chemistry.orgacs.orgTriazolo[1,5-a]pyridin-6-ol Derivatives

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers) of a chiral derivative, a resolution step is necessary to isolate the enantiopure compounds.

Classical Resolution via Diastereomeric Salts: This is a well-established method where the racemic mixture, if it contains an acidic or basic functional group, is reacted with a single enantiomer of a chiral resolving agent (e.g., tartaric acid for a basic racemate, or a chiral amine like brucine (B1667951) for an acidic racemate). wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. wikipedia.orgpharmtech.com The resolving agent is then cleaved to yield the separated enantiomers.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. nih.gov The enantiomers of the racemic mixture interact differently with the chiral phase, leading to different retention times and enabling their separation. This method has been successfully applied to resolve chiral triazole compounds. nih.govtaylorandfrancis.com

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the mdpi.comurfu.ruresearchgate.nettriazolo[1,5-a]pyridine scaffold. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including the connectivity of atoms and their chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. For derivatives of the mdpi.comurfu.ruresearchgate.nettriazolo[1,5-a]pyridine core, the aromatic protons on the pyridine (B92270) ring typically appear as distinct signals in the downfield region of the spectrum, generally between δ 7.0 and 8.6 ppm. mdpi.com The exact chemical shifts and coupling constants (J-values) are influenced by the nature and position of substituents on the bicyclic ring system.

For instance, in a related derivative, the proton at position 5 (H-5) often appears as a doublet of doublets, while the protons at positions 7 (H-7) and 8 (H-8) also show characteristic splitting patterns based on their coupling with adjacent protons. The proton on the triazole ring (H-2) typically manifests as a singlet. The analysis of these coupling patterns is crucial for unambiguously assigning the signals to the correct protons in the structure.

Table 1: Representative ¹H NMR Spectral Data for a Substituted mdpi.comurfu.ruresearchgate.netTriazolo[1,5-a]pyridine Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 8.59 d 6.8
H-7 7.87 s -
H-8 7.20 d 6.8

Data derived from a representative compound found in the literature for illustrative purposes. mdpi.com

In pyridine itself, the carbon atoms adjacent to the nitrogen (C2) are found around 150 ppm, the next carbons (C3) are around 124 ppm, and the para-carbon (C4) is at approximately 136 ppm. testbook.com Similar trends are observed in the fused mdpi.comurfu.ruresearchgate.nettriazolo[1,5-a]pyridine system, though the precise shifts are modified by the fusion of the triazole ring and the presence of substituents. For example, carbons within the triazole moiety of related structures can be found between approximately 144 and 167 ppm. mdpi.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the mdpi.comurfu.ruresearchgate.netTriazolo[1,5-a]pyridine Core

Carbon Atom Approximate Chemical Shift (δ, ppm)
C2 160 - 165
C5 142 - 144
C6 150 - 152
C7 112 - 115
C8 128 - 130
C8a 142 - 144

Note: These are approximate ranges based on various substituted derivatives and can vary significantly with substitution patterns. mdpi.com

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary for the complete and unambiguous structural assignment of complex molecules like mdpi.comurfu.ruresearchgate.netTriazolo[1,5-a]pyridin-6-ol and its derivatives.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum reveal ¹H-¹H spin-spin coupling networks, which is invaluable for tracing the connectivity of protons through the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of a proton's signal to its corresponding carbon atom in the skeleton. youtube.com

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and can provide information about its elemental composition and structure.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, medium to large molecular weight compounds like mdpi.comurfu.ruresearchgate.netTriazolo[1,5-a]pyridin-6-ol. In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules ([M+H]⁺) or other adducts. This technique is highly effective for determining the molecular weight of the synthesized compound. For many synthesized mdpi.comurfu.ruresearchgate.nettriazolo[1,5-a]pyridine derivatives, the base peak observed in the ESI-MS spectrum corresponds to the [M+H]⁺ ion, confirming the molecular mass of the target molecule. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, it is possible to confirm the elemental composition with a high degree of confidence. HRMS is a standard and essential technique for characterizing new chemical entities, including novel derivatives of the mdpi.comurfu.ruresearchgate.nettriazolo[1,5-a]pyridine family, ensuring that the synthesized compound has the correct atomic makeup. mdpi.commdpi.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
mdpi.comurfu.ruresearchgate.netTriazolo[1,5-a]pyridin-6-ol

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of nih.govmdpi.commdpi.comTriazolo[1,5-a]pyridin-6-ol is expected to exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl group (-OH), the aromatic C-H bonds, the C=C and C=N bonds of the fused heterocyclic rings, and the N-N bond of the triazole ring.

The presence of the hydroxyl group is typically identified by a broad absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is due to hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. The skeletal vibrations of the fused aromatic rings, involving C=C and C=N stretching, would give rise to a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ range. The N-N stretching vibration of the triazole ring is generally observed in the 1200-1300 cm⁻¹ region.

Functional GroupExpected Wavenumber (cm⁻¹)Notes
O-H stretch3200-3600 (broad)Indicates the presence of a hydroxyl group, likely involved in hydrogen bonding.
Aromatic C-H stretch3000-3100Characteristic of C-H bonds in the pyridine and triazole rings.
C=C and C=N stretch1400-1650Skeletal vibrations of the fused heterocyclic rings.
N-N stretch1200-1300Corresponds to the stretching vibration of the triazole ring.
C-O stretch1000-1260Associated with the carbon-oxygen bond of the hydroxyl group.
This table presents expected IR absorption bands for nih.govmdpi.commdpi.comTriazolo[1,5-a]pyridin-6-ol based on general spectroscopic principles and data for analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like nih.govmdpi.commdpi.comTriazolo[1,5-a]pyridin-6-ol, the most common transitions are π → π* and n → π*.

The UV-Vis spectrum of nih.govmdpi.commdpi.comTriazolo[1,5-a]pyridin-6-ol is expected to show strong absorption bands corresponding to π → π* transitions originating from the delocalized π-electron system of the fused rings. These are typically observed in the 200-400 nm range. The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons can also lead to weaker n → π* transitions. The position and intensity of these absorption bands are sensitive to the solvent polarity and the pH of the medium, especially due to the presence of the ionizable hydroxyl group.

Detailed experimental UV-Vis data for nih.govmdpi.commdpi.comTriazolo[1,5-a]pyridin-6-ol is scarce. However, studies on related triazolopyridine derivatives indicate that they typically exhibit multiple absorption bands in the UV region. The exact wavelengths (λmax) and molar absorptivities (ε) would be crucial for a complete electronic structure analysis.

Electronic TransitionExpected Wavelength Range (nm)Molar Absorptivity (ε)
π → π200-400High (1,000 - 50,000 L mol⁻¹ cm⁻¹)
n → π300-500Low (10 - 1,000 L mol⁻¹ cm⁻¹)
This table outlines the expected electronic transitions for nih.govmdpi.commdpi.comTriazolo[1,5-a]pyridin-6-ol based on its chemical structure.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of nih.govmdpi.commdpi.comTriazolo[1,5-a]pyridin-6-ol would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

This technique would confirm the planarity of the fused ring system and provide accurate measurements of the C-C, C-N, N-N, and C-O bond lengths. Furthermore, it would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and nitrogen atoms of the heterocyclic rings. These interactions play a crucial role in the packing of the molecules in the crystal lattice and influence the physical properties of the compound.

While a crystal structure for the specific compound nih.govmdpi.commdpi.comTriazolo[1,5-a]pyridin-6-ol is not publicly available, crystallographic data for various derivatives of the nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine scaffold have been reported. These studies consistently show a planar fused ring system. For instance, the crystal structure of a related derivative, 3-(pyridin-4-yl)- nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridine, has been determined, providing insights into the typical bond lengths and angles of the triazolopyridine core.

ParameterExpected ValueSignificance
Crystal SystemTo be determinedDescribes the symmetry of the unit cell.
Space GroupTo be determinedDefines the symmetry elements within the crystal.
Unit Cell DimensionsTo be determinedProvides the size and shape of the repeating unit in the crystal.
Bond Lengths (Å)C-C: ~1.36-1.40, C-N: ~1.32-1.38, N-N: ~1.37, C-O: ~1.36Confirms the covalent structure and bond orders.
Bond Angles (°)~108-120Defines the geometry around each atom.
Intermolecular InteractionsHydrogen bonds, π-π stackingExplains the crystal packing and influences physical properties.
This table summarizes the type of information that would be obtained from an X-ray crystallographic study of nih.govmdpi.commdpi.comTriazolo[1,5-a]pyridin-6-ol, with expected bond lengths based on related structures.

Computational and Theoretical Studies On 1 2 3 Triazolo 1,5 a Pyridin 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting the chemical behavior of a compound.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For ambeed.comTriazolo[1,5-a]pyridin-6-ol, DFT studies would be instrumental in determining key properties such as optimized molecular geometry, charge distribution, and various reactivity descriptors.

Detailed research articles presenting DFT calculations specifically for ambeed.comTriazolo[1,5-a]pyridin-6-ol are not prevalent in the searched scientific literature. Such studies would typically involve the use of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately. The outcomes of these calculations would provide valuable data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

Furthermore, DFT is employed to calculate electronic properties that govern reactivity. These include the electrostatic potential (ESP) map, which indicates regions of a molecule that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. Other reactivity descriptors that could be calculated include chemical hardness, softness, and the Fukui function, which further refine the prediction of reactive sites.

While general DFT studies have been performed on the ambeed.comtriazolo[1,5-a]pyridine scaffold, the specific influence of the 6-ol substituent on the electronic structure and reactivity of the entire molecule remains an area for future investigation.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical stability and reactivity of a molecule; a larger gap implies higher stability and lower reactivity.

A molecular orbital analysis for ambeed.comTriazolo[1,5-a]pyridin-6-ol would provide the energies of these frontier orbitals and visualize their spatial distribution. This would reveal which atoms or regions of the molecule are the primary contributors to these orbitals, offering further insight into its reactive behavior. For instance, the locations of the HOMO and LUMO can predict the most likely pathways for charge transfer in a reaction.

Specific published data detailing the HOMO and LUMO energies and their distribution for ambeed.comTriazolo[1,5-a]pyridin-6-ol are not available in the reviewed literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for studying the behavior of molecules over time, including their conformational preferences and interactions with other molecules.

Conformational Analysis of theambeed.comTriazolo[1,5-a]pyridin-6-ol Scaffold

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like ambeed.comTriazolo[1,5-a]pyridin-6-ol, a conformational analysis would identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might adopt specific shapes to interact with biological targets.

Such an analysis would typically be performed using molecular mechanics force fields or quantum chemical methods. The results would yield a potential energy surface, illustrating the energy of the molecule as a function of its geometry.

There is a lack of specific studies in the public domain that have performed a detailed conformational analysis of the ambeed.comTriazolo[1,5-a]pyridin-6-ol scaffold.

Interaction Studies with Biological Macromolecules (e.g., protein targets)

Given that many nitrogen-containing heterocyclic compounds exhibit biological activity, understanding the interaction of ambeed.comTriazolo[1,5-a]pyridin-6-ol with biological macromolecules such as proteins is of significant interest. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). MD simulations can then be used to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event.

While studies on related ambeed.comtriazolo[1,5-a]pyridine derivatives have shown interactions with various protein targets, there are no specific published molecular docking or MD simulation studies focusing on the interaction of ambeed.comTriazolo[1,5-a]pyridin-6-ol with any particular biological macromolecule.

Prediction of Chemical Behavior and Reaction Pathways

Theoretical chemistry can be used to predict the likely chemical behavior of a molecule and to elucidate the mechanisms of its reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the most favorable reaction pathways.

For ambeed.comTriazolo[1,5-a]pyridin-6-ol, computational methods could be used to explore its reactivity in various chemical transformations. For example, theoretical calculations could predict the products of electrophilic or nucleophilic substitution reactions, cycloadditions, or rearrangements. This would involve locating the transition state structures for each potential reaction pathway and calculating the corresponding activation energies. The pathway with the lowest activation energy would be predicted as the most likely to occur.

Currently, there is a lack of published theoretical studies that specifically predict the chemical behavior and reaction pathways of ambeed.comTriazolo[1,5-a]pyridin-6-ol.

Computational Mechanistic Elucidation of Synthetic Transformations

While specific computational studies on the synthesis of nih.govmdpi.comnih.govTriazolo[1,5-a]pyridin-6-ol are not extensively documented in the literature, the general synthetic routes for the nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine scaffold provide a framework for mechanistic exploration using computational methods. Key synthetic strategies include the cyclization of 2-aminopyridines and oxidative N-N bond formation. organic-chemistry.org

One proposed pathway for the formation of the nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine ring system involves a tandem reaction between enaminonitriles and benzohydrazides under microwave conditions. mdpi.com The plausible mechanism, which could be further investigated and refined through computational modeling, is thought to proceed through the following steps:

Transamidation: The initial step is a transamidation reaction between the enaminonitrile and benzohydrazide, leading to the formation of an intermediate by the elimination of a dimethylamine (B145610) molecule.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the hydrazide moiety then attacks the nitrile group, initiating the cyclization process.

Condensation: Subsequent intramolecular condensation with the carbonyl group forms another cyclic intermediate.

Aromatization: Finally, the elimination of a water molecule results in the formation of the stable, aromatic nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine core. mdpi.com

Computational studies, typically employing Density Functional Theory (DFT), can be utilized to model the energy profile of such reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the reaction's feasibility, identify the rate-determining step, and understand the influence of different substituents on the reaction kinetics and thermodynamics. For instance, the gas phase enthalpy of formation for related dinitro- nih.govmdpi.comnih.govtriazolo[1,5-a]pyridines has been calculated using the G3B3 multi-level procedure, providing valuable thermodynamic data. researchgate.net

Furthermore, computational analysis can shed light on the regioselectivity of certain synthetic methods. For example, in the synthesis of substituted triazolopyridines, directed metalation using catalysts like Pd(OAc)₂ can achieve selective C-H functionalization. Computational models can help in understanding the coordination of the catalyst and the substrate, thereby explaining the observed regiochemical outcomes.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful methods for the prediction of various spectroscopic properties, including NMR, IR, and UV-Vis spectra. These predictions are invaluable for the structural characterization of newly synthesized compounds and for understanding their electronic properties. For nih.govmdpi.comnih.govTriazolo[1,5-a]pyridin-6-ol, while specific experimental spectra are not widely published, theoretical calculations on related structures provide a strong basis for prediction.

The molecular structure and vibrational spectra of nih.govmdpi.comnih.govtriazolo[4,3-a]pyridin-3-amine, an isomer of the target compound's amino derivative, have been analyzed using the B3LYP/6-311G(2d,2p) approach. mdpi.com This level of theory can be applied to nih.govmdpi.comnih.govTriazolo[1,5-a]pyridin-6-ol to predict its IR and Raman spectra, with the assignment of vibrational bands aided by Potential Energy Distribution (PED) calculations. mdpi.com

UV-Vis spectra, which provide information about electronic transitions, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). For instance, a combined molecular dynamics and quantum chemistry approach has been used to compute the UV/Vis spectra of 2,6-bis(5,6-dialkyl-1,2,4-triazin-3-yl)pyridine (BTP) ligands in solution, demonstrating good agreement with experimental data. nih.gov This methodology, which accounts for solvent effects, would be highly applicable to predicting the absorption spectrum of nih.govmdpi.comnih.govTriazolo[1,5-a]pyridin-6-ol. The electronic absorption and luminescence spectra can be interpreted in terms of calculated singlet, triplet, HOMO, and LUMO energies. mdpi.com

Machine learning (ML) is also emerging as a valuable tool for the prediction of spectroscopic features. ML algorithms, trained on large datasets of molecular structures and their corresponding experimental spectra, can predict the UV-Vis absorption maxima of organic compounds with high accuracy. nih.gov Such models could be employed to estimate the photoreactive potential of nih.govmdpi.comnih.govTriazolo[1,5-a]pyridin-6-ol and its derivatives.

A theoretical study on related nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine-based emitters for organic light-emitting diodes (OLEDs) utilized DFT and TD-DFT to calculate key photophysical parameters. acs.org The table below summarizes some of the computationally predicted properties for a generic nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine (TP) core, which would be relevant for understanding the electronic and optical properties of the 6-ol derivative.

PropertyPredicted Value/CharacteristicComputational MethodReference
Triplet Energy (T₁)>2.9 eVDFT acs.org
Electron NatureElectron-acceptingDFT acs.org
HOMO/LUMO LevelsAppropriate for bipolar transportDFT acs.org

This table presents generalized predicted properties for the nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine core based on studies of its derivatives.

Structure-Based Computational Design of Novel Analogs

The nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine scaffold is a versatile building block in medicinal chemistry. ontosight.ai Structure-based computational design plays a pivotal role in the development of novel analogs with enhanced biological activity and improved pharmacokinetic profiles. This approach typically involves molecular docking, quantitative structure-activity relationship (QSAR) modeling, and other molecular modeling techniques.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a small molecule to a target protein. For example, in the development of nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives as DNA gyrase inhibitors, molecular docking was used to elucidate the binding mode of the compounds within the enzyme's active site, confirming that their antibacterial activity is mediated through DNA gyrase inhibition. nih.gov Similarly, novel analogs of nih.govmdpi.comnih.govTriazolo[1,5-a]pyridin-6-ol could be designed and virtually screened against various therapeutic targets. For instance, based on the X-ray cocrystal structure of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt) with a ligand, novel nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine derivatives were designed as potent inverse agonists. nih.gov

QSAR modeling establishes a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A study on nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidin-7-amine analogs used machine learning algorithms to develop a QSAR model for predicting their inhibitory activity against Plasmodium falciparum. mdpi.com This approach can identify key molecular descriptors that influence the biological activity, thereby guiding the design of more potent analogs.

The general process for the structure-based design of novel analogs of nih.govmdpi.comnih.govTriazolo[1,5-a]pyridin-6-ol would involve the steps outlined in the table below.

StepDescriptionComputational Tools
1. Target Identification and Validation Identifying a biologically relevant target protein.Bioinformatics databases, literature mining.
2. Lead Identification Identifying nih.govmdpi.comnih.govTriazolo[1,5-a]pyridin-6-ol or a related analog as a starting point.High-throughput screening, literature.
3. Binding Site Analysis Characterizing the binding pocket of the target protein.Molecular visualization software, pocket detection algorithms.
4. Molecular Docking Predicting the binding mode and affinity of the lead compound and its designed analogs.AutoDock, Glide, GOLD, etc.
5. Virtual Library Design Creating a virtual library of novel analogs by modifying the lead structure.Cheminformatics toolkits, molecular builders.
6. Virtual Screening Docking the virtual library against the target to prioritize compounds for synthesis.High-performance computing clusters.
7. ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.QSAR models, specialized software (e.g., ADMET Predictor).

Through these computational approaches, the design of novel nih.govmdpi.comnih.govTriazolo[1,5-a]pyridin-6-ol analogs can be rationalized, reducing the time and cost associated with experimental screening and leading to the development of compounds with improved therapeutic potential.

Reactivity, Chemical Transformations, and Reaction Mechanisms

Acid-Base Properties and Tautomerism ofresearchgate.netnih.govnih.govTriazolo[1,5-a]pyridin-6-ol

The structure of researchgate.netnih.govnih.govtriazolo[1,5-a]pyridin-6-ol incorporates both acidic (phenolic hydroxyl group) and basic (triazole and pyridine (B92270) nitrogen atoms) centers. The hydroxyl group at the 6-position imparts weak acidity, similar to other hydroxypyridines. The nitrogen atoms in the fused ring system can act as proton acceptors.

A significant aspect of its chemistry is the potential for tautomerism. The hydroxyl form, researchgate.netnih.govnih.govtriazolo[1,5-a]pyridin-6-ol, can exist in equilibrium with its keto tautomer, researchgate.netnih.govnih.govtriazolo[1,5-a]pyridin-6(1H)-one. This phenomenon is common in related heterocyclic systems, such as hydroxypyrimidines. nih.gov While the unsubstituted researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold does not exhibit annular tautomerism, the presence of a hydroxyl group introduces this possibility. nih.gov The equilibrium between these forms is crucial as it dictates the compound's chemical reactivity and hydrogen bonding capabilities. For instance, the isomeric compound, researchgate.netnih.govnih.govtriazolo[1,5-a]pyridin-7-ol, is also known by the name of its keto tautomer, 3H- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridin-7-one. nih.gov

Table 1: Tautomeric Forms of researchgate.netnih.govnih.govTriazolo[1,5-a]pyridin-6-ol

Tautomer Name Chemical Structure Key Features
researchgate.netnih.govnih.govTriazolo[1,5-a]pyridin-6-ol C1=CC2=NC=NN2C=C1O Aromatic 'enol' form, phenolic -OH group.

| researchgate.netnih.govnih.govTriazolo[1,5-a]pyridin-6(1H)-one | O=C1C=CN2N=CN=C2C1 | Non-aromatic 'keto' form, amide-like functionality. |

Aromaticity and Electronic Effects within the Fused Heterocyclic System

The researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine system is an aza-analog of indolizine (B1195054) and can be described as a delocalized 10-π electron aromatic system. nih.gov This system consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyridine ring. nih.gov

Oxidation and Reduction Reactions of the Core Structure

The researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine core can participate in both oxidation and reduction reactions, although these are often influenced by the substituents present.

Oxidation: The synthesis of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine ring system itself frequently involves an oxidative cyclization step. These reactions create the crucial N-N bond to form the triazole ring. Various reagents and catalysts are employed to achieve this transformation. organic-chemistry.orgmdpi.com The antioxidant properties observed in some derivatives suggest the core structure can be oxidized, acting as a scavenger of radical species. researchgate.net

Table 2: Reagents for Oxidative Cyclization to Form researchgate.netnih.govnih.govTriazolo[1,5-a]pyridines

Reagent/Catalyst Description Reference
Phenyliodonium diacetate (PIDA) A hypervalent iodine reagent used for mediating intramolecular annulation of N-(2-pyridyl)amidines. mdpi.com mdpi.com
I₂/KI An environmentally benign system that promotes oxidative N-N bond formation from N-aryl amidines. organic-chemistry.orgmdpi.com organic-chemistry.orgmdpi.com
Copper-based catalysts Used in reactions involving 2-aminopyridine (B139424) and nitriles under air to form the fused ring. organic-chemistry.orgmdpi.comnih.gov organic-chemistry.orgmdpi.comnih.gov

Reduction: Specific reduction reactions targeting the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridin-6-ol core are less commonly documented. However, under forcing conditions with strong reducing agents, saturation of the pyridine ring is conceivable, which would lead to the corresponding tetrahydropyridine (B1245486) derivative.

Heteroatom-Directed Reactions

The nitrogen and oxygen atoms in researchgate.netnih.govnih.govtriazolo[1,5-a]pyridin-6-ol play a directing role in its chemical reactions.

Electrophilic Substitution: The electron-donating hydroxyl group at the 6-position activates the pyridine ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the ortho (position 5 or 7) and para (position 8) positions.

Nucleophilic Reactions: The nitrogen atoms of the triazole ring possess lone pairs of electrons and can act as nucleophiles or bases, participating in alkylation, acylation, or coordination with metal ions.

Nucleophilic Addition: In derivatives with strongly electron-withdrawing groups (such as nitro groups), the pyridine ring becomes electron-deficient and susceptible to nucleophilic addition. For example, 2-aryl-6,8-dinitro- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridines react with C-nucleophiles under mild, base-free conditions to form stable 1,5-dihydro adducts. researchgate.net

Ring-Opening and Ring-Closing Reactions Involving the Triazolo[1,5-a]pyridine Moiety

The formation and transformation of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine skeleton involve key ring-closing and rearrangement reactions.

Ring-Closing Reactions: The most common methods for synthesizing the scaffold are based on ring-closing cyclizations. A prominent example is the reaction of 2-aminopyridine derivatives with reagents that provide the remaining C-N-N fragment of the triazole ring, followed by cyclization. organic-chemistry.org A recently developed method involves a tandem reaction using enaminonitriles and benzohydrazides, which proceeds through nucleophilic addition and subsequent condensation to form the fused ring system. mdpi.comnih.gov Another innovative approach is a tandem ring-opening/double ring-closing process where chromone-containing acrylonitriles react with acid hydrazides to yield salicyloyl-substituted researchgate.netnih.govnih.govtriazolo[1,5-a]pyridines. researchgate.netresearchgate.net

Dimroth Rearrangement: A characteristic reaction of this heterocyclic family is the Dimroth rearrangement. This involves the isomerization of the kinetically favored researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine isomer to the thermodynamically more stable researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine isomer. researchgate.net This rearrangement typically occurs under acidic or thermal conditions and involves a ring-opening of the triazole moiety followed by re-cyclization. The presence of electron-withdrawing groups, such as nitro groups, on the pyridine ring can facilitate this rearrangement to such an extent that the initial [4,3-a] isomer cannot be isolated. researchgate.net

Investigation of Derivatives and Analogs in Molecular Research

Synthesis of Substitutedresearchgate.netorganic-chemistry.orgresearchgate.netTriazolo[1,5-a]pyridin-6-ol Analogs for Research Purposes

The synthesis of substituted researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridines is a well-established field, with numerous methods available for the construction of this bicyclic heteroaromatic system. These methods allow for the introduction of a diverse range of substituents on both the triazole and pyridine (B92270) rings, enabling the systematic exploration of the chemical space around this core structure.

A variety of synthetic strategies have been developed to produce these compounds. organic-chemistry.orgresearchgate.net Common approaches include the cyclization of N-(pyridin-2-yl)formamidoximes or N-(pyridin-2-yl)benzimidamides. researchgate.net Tandem reactions, microwave-assisted syntheses, and metal-free oxidative N-N bond formation are among the modern techniques employed to efficiently generate these scaffolds. researchgate.netmdpi.com These methods often offer good yields and tolerate a wide range of functional groups, making them suitable for creating libraries of analogs for research purposes. organic-chemistry.orgresearchgate.net

Modification of the Hydroxyl Group (e.g., etherification, esterification)

The hydroxyl group at the 6-position of the researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine core is a key functional group that can be readily modified to generate a variety of derivatives. While specific literature detailing the etherification and esterification of researchgate.netorganic-chemistry.orgresearchgate.netTriazolo[1,5-a]pyridin-6-ol is not extensively available, the chemical behavior of the pyridin-6-ol moiety suggests that it can undergo standard O-alkylation and acylation reactions.

Etherification: The formation of ether derivatives can be achieved through reactions such as the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a suitable base to form a phenoxide-like intermediate, which is then reacted with an alkyl halide or another electrophilic alkylating agent. This modification is crucial for probing the role of the hydrogen bond-donating capacity of the hydroxyl group in receptor interactions.

Esterification: Ester derivatives can be synthesized by reacting the hydroxyl group with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct. Esterification can modulate the lipophilicity and electronic properties of the molecule, which can have a significant impact on its biological activity and pharmacokinetic profile.

Substitution on the Triazole Ring

The triazole ring of the researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine system offers opportunities for substitution, primarily at the 2-position. The introduction of various substituents at this position can significantly influence the molecule's steric and electronic properties. Synthetic routes often allow for the incorporation of different groups at this position by starting with appropriately substituted precursors. For instance, using different benzohydrazides in reactions with enaminonitriles can lead to a range of 2-aryl substituted analogs. mdpi.com

Substitution on the Pyridine Ring

The pyridine ring of the researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold can be substituted at positions 5, 7, and 8. The nature and position of these substituents are critical for modulating the biological activity of the resulting analogs. For example, the introduction of a cyano group at the 8-position has been a subject of interest. lp.edu.ua Synthetic strategies to achieve substitution on the pyridine ring often involve starting with appropriately substituted 2-aminopyridines, which are then cyclized to form the desired researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine derivative. researchgate.net This approach allows for the preparation of analogs with a wide variety of substituents, including alkyl, aryl, and halogen groups, at different positions on the pyridine ring.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives, these studies have provided valuable insights into the molecular features required for potent and selective interaction with various biological targets.

Impact of Substituents on Receptor Binding Affinities

The modification of the researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold has been shown to have a profound impact on receptor binding affinities. For instance, in the development of inhibitors for the TGF-β type I receptor kinase (ALK5), a series of 1-substituted-3-(6-methylpyridin-2-yl)-4-( researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridin-6-yl)pyrazoles were synthesized and evaluated. The study revealed that the nature of the substituent at the 1-position of the pyrazole (B372694) ring was critical for inhibitory activity.

Table 1: ALK5 Inhibitory Activity of Substituted Pyrazole Analogs
CompoundSubstituent at 1-position of PyrazoleALK5 IC50 (nM)
14n4-methoxyphenylthiocarbamoyl0.57

Similarly, in the context of adenosine (B11128) A2A receptor antagonists, derivatives of the closely related researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-c]pyrimidine scaffold have been studied. Modifications to a terminal substituent demonstrated changes in binding affinity.

Table 2: Binding Affinity of researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-c]pyrimidine Analogs at the A2A Adenosine Receptor
CompoundTerminal Substituent (R)A2A AR Ki (nM)
SCH 442416 (R=-Me)MethylNot specified in provided text
5O-fluoroethyl12.4

These examples underscore the importance of specific substituents in achieving high-affinity binding to target receptors.

Modulation of Neurotransmitter Systems in in vitro Models

Derivatives of the researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold have been investigated for their ability to modulate neurotransmitter systems in in vitro models. The antagonistic effect of certain analogs on adenosine receptors, which are key components of the central nervous system, highlights their potential to influence neuronal signaling. For example, the development of selective A2A adenosine receptor antagonists based on the researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-c]pyrimidine core has been a focus of research for potential applications in movement disorders. The selectivity of these compounds for the A2A receptor over other adenosine receptor subtypes is a critical aspect of their pharmacological profile.

Structure-Mechanism Relationships for Enzyme Inhibition (e.g., Aβ production, VAP-1, RET)

The nih.govresearchgate.netnih.govTriazolo[1,5-a]pyridine scaffold is a versatile core structure that has been explored for its potential as an inhibitor of various enzymes. The specific substitutions on this heterocyclic system play a critical role in determining the potency and selectivity of these compounds. Research has particularly focused on its application as a kinase inhibitor.

RET Kinase Inhibition:

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Aberrant RET activity is implicated in several types of cancer. A series of substituted nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine compounds have been developed and investigated as potent inhibitors of RET kinase. wipo.int

A patent for these compounds provides a general structure and outlines the scope of substitutions that lead to RET kinase inhibition. wipo.int The core structure involves the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine ring, with various substituents positioned to interact with the ATP-binding pocket of the kinase. The structure-activity relationship (SAR) highlights the importance of specific functional groups at different positions on the scaffold to achieve high inhibitory activity. While detailed inhibitory concentrations for specific derivatives are outlined within the patent, the general structural requirements for activity can be summarized.

Table 1: General Structure-Activity Relationship for nih.govresearchgate.netnih.govTriazolo[1,5-a]pyridine-based RET Kinase Inhibitors

Position on ScaffoldNature of SubstituentImplication for Activity
C2-Position Typically substituted with an amino group.This group often serves as a key interaction point within the kinase hinge region.
C8-Position Often bears an aryl or heteroaryl group.Para-substitution on this aryl ring has been shown to be optimal for potency against other kinases like JAK2. mdpi.com
Pyridine Ring Various substitutions are explored.Modifications influence solubility, metabolic stability, and overall pharmacokinetic properties.
Triazolo Ring The nitrogen atoms are key.The N1 atom of the triazolo ring has been observed to form a monodentate coordination with the active site Fe2+ ion in other enzymes like PHD-1. nih.gov

This table is a generalized representation based on literature for triazolopyridine kinase inhibitors.

Pharmacophore Modeling and Ligand Design Studies (excluding clinical applications)

Pharmacophore modeling and ligand design studies are essential computational tools to understand the interaction between a ligand and its target enzyme at a molecular level. These studies help in the rational design of more potent and selective inhibitors. For the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold, molecular docking and other computational methods have been employed to elucidate binding modes against several enzyme targets.

Ligand Design Based on Molecular Docking:

Molecular docking studies have been instrumental in understanding how derivatives of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine bind to the active sites of various enzymes. These studies reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-enzyme complex.

For instance, in the context of inhibiting α-glucosidase, a key enzyme in carbohydrate metabolism, computational studies were performed on novel poly-substituted 1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles. researchgate.net These analyses provided insights into the binding interactions within the enzyme's active site, validating the in vitro results and guiding further structural modifications. researchgate.net

Similarly, research on 2-amino- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridines as JAK2 inhibitors utilized X-ray crystallography and molecular modeling to understand the binding mode. nih.gov These studies are crucial for optimizing ligand efficiency and improving selectivity against other kinases.

A notable finding from studies on other enzyme targets is the role of the triazolo ring's nitrogen atoms. In inhibitors of PHD-1, the triazolo N1 atom was found to form a novel monodentate interaction with the iron ion in the enzyme's active site, a critical piece of information for future ligand design. nih.gov

Pharmacophore Features:

While a specific pharmacophore model for nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridin-6-ol itself is not detailed, studies on related heterocyclic kinase inhibitors provide a general understanding of the necessary features. A typical pharmacophore model for a kinase inhibitor includes:

Hydrogen Bond Acceptors/Donors: Essential for interacting with the hinge region of the kinase domain. The nitrogen atoms of the triazolo ring and substituents on the pyridine core often fulfill this role.

Aromatic Rings: One or more aromatic rings are typically required for establishing π-π stacking or hydrophobic interactions within the ATP-binding pocket.

Hydrophobic Groups: These groups occupy hydrophobic pockets within the active site, contributing significantly to binding affinity.

The design of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine derivatives often involves a strategy where the core scaffold acts as a hinge-binder, and various substituents are explored to engage with specific pockets of the target enzyme, thereby enhancing potency and selectivity.

Table 2: Summary of Key Molecular Interactions from Docking Studies of nih.govresearchgate.netnih.govTriazolo[1,5-a]pyridine Derivatives

Enzyme TargetKey Interacting Residues/FeaturesType of InteractionReference
DNA Gyrase Active site residuesHydrogen bonding, comparable to ciprofloxacin nih.gov
JAK2 Hinge region amino acidsHydrogen bonding nih.gov
RORγt Ligand Binding DomainHydrogen bonding, hydrophobic interactions medchemexpress.com
PHD-1 Active site Fe2+, Asn315Metal coordination (N1 atom), hydrogen bonding nih.gov

Applications in Chemical Biology and Target Identification Research

Role as Chemical Probes for Protein Target Capture and Identification

The google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridine scaffold is a valuable tool for the development of chemical probes aimed at capturing and identifying protein targets. By incorporating labeling groups or linkers, derivatives of google.comsmolecule.comnamiki-s.co.jpTriazolo[1,5-a]pyridin-6-ol can be transformed into affinity chromatography or photoaffinity probes. acs.orggoogle.com These probes are instrumental in "pull-down" experiments where they bind to their target proteins, allowing for their isolation and subsequent identification. This approach is crucial for elucidating the mechanism of action of bioactive small molecules and for the discovery of new drug targets. acs.org

A Russian patent describes that compounds based on this scaffold can be converted into such probes to identify labeled proteins, which is beneficial for discovering novel drug targets. acs.org This highlights the fundamental role of the google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridine core in advancing our understanding of protein-ligand interactions.

Fundamental Research in Neurodegenerative Pathways (e.g., Aβ production inhibition mechanisms)

A significant area of research involving google.comsmolecule.comnamiki-s.co.jpTriazolo[1,5-a]pyridin-6-ol derivatives is the study of neurodegenerative diseases, particularly Alzheimer's disease. The pathology of Alzheimer's is characterized by the accumulation of amyloid-β (Aβ) peptides, which are formed by the cleavage of the amyloid precursor protein (APP) by secretase enzymes. smolecule.com Consequently, inhibiting these enzymes to reduce Aβ production is a key therapeutic strategy.

Several patents disclose that non-peptidic, multi-cyclic compounds derived from the google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridine skeleton, including those with the 6-ol functional group, are potent inhibitors of Aβ production. smolecule.comgoogle.com These compounds have been shown to inhibit the production of both Aβ40 and Aβ42, the two primary neurotoxic forms of the peptide. smolecule.com The core structure is often elaborated with various substituents to enhance potency and pharmacokinetic properties.

Table 1: Examples of google.comsmolecule.comnamiki-s.co.jpTriazolo[1,5-a]pyridin-6-ol Derivatives in Neurodegenerative Research

Compound Derivative Research Focus Reference
2-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-8-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro- google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridin-6-ol Inhibition of Aβ production google.com
(6S,8R)-2-{(E)-2-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]vinyl}-8-(3,4,5-trifluorophenyl)-5,6,7,8-tetrahydro- google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridin-6-ol Inhibition of Aβ40 and Aβ42 production smolecule.com

Investigative Tools in Oncology Research (e.g., RET inhibitors)

The google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridine scaffold has also been explored in the context of oncology research. While direct studies on google.comsmolecule.comnamiki-s.co.jpTriazolo[1,5-a]pyridin-6-ol as a RET (Rearranged during Transfection) kinase inhibitor are not prominent, derivatives of the broader google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridine class have been investigated for this purpose. google.comdntb.gov.ua RET kinase is a receptor tyrosine kinase that, when mutated or rearranged, can act as an oncogenic driver in various cancers, including thyroid and lung cancers.

The development of small molecule inhibitors of RET kinase is an active area of cancer drug discovery. The google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridine framework serves as a core structure for the design of such inhibitors. namiki-s.co.jp This indicates the potential for appropriately substituted google.comsmolecule.comnamiki-s.co.jpTriazolo[1,5-a]pyridin-6-ol derivatives to be developed as investigative tools in this area of oncology.

Modulators of Inflammatory Pathways (e.g., VAP-1 inhibition)

Research has indicated that substituted google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridine derivatives can act as modulators of inflammatory pathways. One notable target is the enzyme Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein-1 (SSAO/VAP-1). irbbarcelona.org This enzyme is involved in the inflammatory process and is expressed in various tissues, including adipose tissue. Inhibition of VAP-1 is being explored as a potential therapeutic approach for inflammatory diseases. The versatility of the google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridine scaffold allows for the synthesis of derivatives that can be optimized for VAP-1 inhibition.

Application in Enzyme Mechanism Studies

The google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridine core is a recurring motif in the design of inhibitors for a variety of enzymes, making it a valuable tool for studying enzyme mechanisms. The ability to systematically modify the substituents on this scaffold allows for the exploration of structure-activity relationships (SAR) and the elucidation of how small molecules bind to and modulate the function of their target enzymes.

For instance, derivatives of this scaffold have been synthesized and evaluated as inhibitors of Diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis and a target for metabolic diseases. google.com Furthermore, while not specific to the 6-ol isomer, the related compound google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridin-7-ol has been the subject of enzyme inhibition assays to understand its therapeutic potential. smolecule.com

General Use as Building Blocks in Organic Synthesis

Beyond its direct biological applications, google.comsmolecule.comnamiki-s.co.jpTriazolo[1,5-a]pyridin-6-ol is a versatile building block in organic synthesis. researchgate.netvulcanchem.com Its fused heterocyclic structure and the presence of a hydroxyl group provide multiple reaction sites for further chemical transformations. This allows for the construction of more complex molecules with diverse biological activities. Chemical suppliers widely offer this compound and its derivatives for research and development purposes, underscoring its importance in the synthesis of novel chemical entities. ambeed.comadvatechgroup.comlgcstandards.com

The synthesis of various bioactive molecules, including those with potential antimicrobial and anticancer properties, has utilized this scaffold. smolecule.com The adaptability of the google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridine core makes it a valuable starting material for the generation of compound libraries for high-throughput screening and drug discovery campaigns.

Table 2: List of Mentioned Chemical Compounds

Compound Name
google.comsmolecule.comnamiki-s.co.jpTriazolo[1,5-a]pyridin-6-ol
2-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-8-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro- google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridin-6-ol
(6S,8R)-2-{(E)-2-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]vinyl}-8-(3,4,5-trifluorophenyl)-5,6,7,8-tetrahydro- google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridin-6-ol
2-bromo-8-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro- google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridin-6-ol
google.comsmolecule.comnamiki-s.co.jptriazolo[1,5-a]pyridin-7-ol
Amyloid-β (Aβ)

Future Research Directions and Emerging Challenges

Development of More Sustainable and Greener Synthetic Routes

Traditional synthetic methods for researchgate.netnih.govrsisinternational.orgtriazolo[1,5-a]pyridines often rely on transition-metal catalysts, harsh oxidants, or multi-step processes with significant solvent usage, posing environmental concerns. mdpi.comresearchgate.net Future research is increasingly focused on developing more sustainable and eco-friendly "green" chemistry protocols.

Key advancements in this area include:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool, offering advantages like dramatically reduced reaction times, improved product yields, and cleaner product formation. nih.govrsisinternational.org Recent protocols have established catalyst-free and additive-free synthesis of researchgate.netnih.govrsisinternational.orgtriazolo[1,5-a]pyridines under microwave conditions, minimizing waste and hazardous byproducts. mdpi.comresearchgate.netnih.gov

Metal-Free and Oxidant-Free Reactions: A significant push is being made to eliminate the need for heavy metal catalysts and strong oxidants. organic-chemistry.org Researchers have successfully developed metal-free strategies, such as PIFA-mediated intramolecular annulation and I2/KI-mediated oxidative N-N bond formation, which proceed with high efficiency. nih.govmdpi.comorganic-chemistry.org

Green Solvents: The use of water as a solvent represents a major step forward in sustainable synthesis. ccspublishing.org.cn A transition-metal- and oxidant-free amination/cyclization reaction in water has been developed, demonstrating broad substrate scope and applicability to the late-stage functionalization of complex molecules. ccspublishing.org.cn

These greener approaches not only reduce the environmental impact but also align with the principles of atom economy and efficiency, which are critical for the large-scale production of pharmaceutical compounds.

Exploration of Novel Biological Targets for Molecular Intervention

Derivatives of the researchgate.netnih.govrsisinternational.orgtriazolo[1,5-a]pyridine and the closely related researchgate.netnih.govrsisinternational.orgtriazolo[1,5-a]pyrimidine scaffolds have demonstrated a wide spectrum of biological activities by interacting with a diverse range of molecular targets. researchgate.net The future in this area lies in identifying and validating novel biological targets to address unmet medical needs.

Target Protein/PathwayTherapeutic AreaResearch Findings
Janus Kinases (JAK1/JAK2) Inflammatory DiseasesTriazolopyridine derivatives have been identified as selective JAK1 inhibitors, with compounds like Filgotinib (GLPG0634) showing promise in treating rheumatoid arthritis and Crohn's disease. acs.org
Bromodomain-containing protein 4 (BRD4) OncologyA series of triazolopyridine derivatives showed potent BRD4 inhibitory activity, which is a promising target for various cancers. The representative compound 12m exhibited excellent anti-cancer activity in cell lines and good oral absorption in mice. nih.gov
Tankyrase (TNKS) OncologyA novel triazolopyridine derivative, TI-12403 , was identified as a selective TNKS1 inhibitor, which plays a role in the WNT/β-catenin pathway often dysregulated in colorectal cancer. nih.gov
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) Immuno-oncology researchgate.netnih.govrsisinternational.orgTriazolo[1,5-a]pyrimidine derivatives have been developed as potent and highly selective inhibitors of ENPP1, a negative regulator of the STING innate immunity pathway. nih.gov
Dihydroorotate dehydrogenase (DHODH) Parasitic DiseasesThe researchgate.netnih.govrsisinternational.orgtriazolo[1,5-a]pyrimidine scaffold has been identified as a key biological target for developing therapeutic agents against parasitic diseases like malaria by inhibiting the DHODH enzyme. researchgate.net
ERK Signaling Pathway OncologyHybrid molecules combining researchgate.netnih.govrsisinternational.orgtriazolo[1,5-a]pyrimidine and indole skeletons have been shown to suppress the ERK signaling pathway in gastric cancer cells, inducing apoptosis and cell cycle arrest. nih.gov

Future exploration will likely focus on less-drugged target classes, such as epigenetic modulators and proteins involved in metabolic pathways, to expand the therapeutic potential of this versatile scaffold. nih.govresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The vast chemical space of possible researchgate.netnih.govrsisinternational.orgtriazolo[1,5-a]pyridine derivatives makes traditional discovery methods time-consuming and expensive. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process.

Future applications include:

Predictive Modeling: ML algorithms can be trained on existing data to build robust Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com Such models can predict the biological activity of novel, unsynthesized compounds, allowing researchers to prioritize the most promising candidates. mdpi.com For instance, a QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs for inhibiting Plasmodium falciparum successfully used algorithms like Support Vector Regressor (SVR) and Random Forest Regressor (RFR) to predict antimalarial potency. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and known biological targets. This accelerates the identification of novel chemical entities with high predicted efficacy and better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Target Identification and Validation: AI can analyze large biological datasets (genomics, proteomics) to identify and validate novel drug targets for which researchgate.netnih.govrsisinternational.orgtriazolo[1,5-a]pyridine derivatives could be designed.

By integrating AI and ML, the discovery pipeline can become more efficient and data-driven, reducing the time and cost associated with bringing new drugs to the clinic.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

A significant challenge in developing new synthetic routes is understanding the reaction mechanism and kinetics in real-time. Advanced spectroscopic techniques for in situ (in the reaction mixture) monitoring are critical for optimizing reaction conditions, identifying transient intermediates, and ensuring process safety and scalability.

Future research will leverage techniques such as:

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed structural information about molecules in solution, making it a powerful tool for monitoring the conversion of reactants to products and identifying intermediates directly in the reaction vessel. researchgate.net

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with flow chemistry setups (photoflow ESI-MS) to monitor reactions in real-time, providing high sensitivity for detecting short-lived intermediates in complex mixtures. fu-berlin.de Recent studies have used in-situ MS to monitor heterogeneous photocatalytic reactions, identifying over 40 intermediates and products. acs.org

Vibrational Spectroscopy (FTIR and Raman): Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy can provide real-time information on the concentration of key chemical species by monitoring their unique vibrational fingerprints, helping to track reaction progress and kinetics.

The integration of these in situ monitoring tools will provide unprecedented insight into the synthesis of researchgate.netnih.govrsisinternational.orgtriazolo[1,5-a]pyridin-6-ol, enabling faster process development and optimization. rsc.orgnih.gov

Expanding the Scope of Derivatization for Enhanced Research Utility

The functionalization of the researchgate.netnih.govrsisinternational.orgtriazolo[1,5-a]pyridine core is a cornerstone of research, allowing for the fine-tuning of its pharmacological properties. Expanding the scope of derivatization is essential for developing compounds with improved potency, selectivity, and pharmacokinetic profiles.

Key strategies for future research include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of different positions on the triazolopyridine ring system is crucial to understand how structural changes affect biological activity. For example, in the development of RORγt inverse agonists, derivatization of the researchgate.netnih.govrsisinternational.orgtriazolo[1,5-a]pyridine scaffold led to analogs with significantly improved inhibitory activity and metabolic stability. nih.gov

Molecular Hybridization: Combining the researchgate.netnih.govrsisinternational.orgtriazolo[1,5-a]pyridine scaffold with other known pharmacophores can lead to hybrid molecules with novel or enhanced activities. A recent study created hybrids of researchgate.netnih.govrsisinternational.orgtriazolo[1,5-a]pyrimidine and indole, resulting in compounds with potent anticancer activity against gastric cancer cells. nih.gov

Late-Stage Functionalization: Developing chemical methods to modify the core scaffold in the final steps of a synthesis allows for the rapid creation of a diverse library of analogs from a common intermediate, accelerating the drug discovery process. ccspublishing.org.cn

By exploring novel derivatization strategies, researchers can unlock the full potential of the researchgate.netnih.govrsisinternational.orgtriazolo[1,5-a]pyridin-6-ol scaffold for a wide range of therapeutic applications. researchgate.netacs.org

Challenges in Understanding Complex Biological Interactions at a Molecular Level

Despite the broad biological activities of heterocyclic compounds, a fundamental challenge remains in fully understanding their interactions within a complex biological environment at the molecular level. nih.gov These compounds often interact with multiple targets, leading to both desired therapeutic effects and potential off-target toxicities.

Emerging challenges include:

Target Engagement and Selectivity: Determining precisely which proteins a compound binds to within a cell and with what affinity is a complex task. A lack of selectivity can lead to unwanted side effects. Future work must focus on developing more selective compounds and advanced techniques to profile their interactions across the entire proteome.

Elucidating Mechanism of Action: Moving beyond identifying the primary target to understanding the downstream effects on signaling pathways and cellular processes is crucial. For many heterocyclic drugs, the complete mechanism of action is not fully understood. ijnrd.org

Role of Biophysical Techniques: A deeper understanding requires the application of sophisticated biophysical methods such as fluorescence spectroscopy, isothermal titration calorimetry, and surface plasmon resonance to study the thermodynamics and kinetics of drug-target binding. nih.gov These techniques provide invaluable data on how compounds interact with proteins and DNA. nih.gov

Addressing these challenges will be critical for the rational design of safer and more effective drugs based on the researchgate.netnih.govrsisinternational.orgTriazolo[1,5-a]pyridin-6-ol scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.